2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol
Description
Properties
IUPAC Name |
2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVESWELOBVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation
Enzymatic Kinetic Resolution
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Enzyme : Candida antarctica Lipase B (CAL-B)
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Substrate : Racemic N-acetylated amino alcohol
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Solvent : tert-Butyl methyl ether
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance efficiency:
Reactor Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 15 min |
| Temperature | 60°C |
| Pressure | 10 bar |
| Catalyst Loading | 2% Pd/C |
| Throughput | 50 kg/day |
This system achieves 92% yield with 99.5% purity, demonstrating scalability for pharmaceutical applications.
Comparative Analysis of Methods
Table 1 : Method Performance Metrics
| Method | Yield (%) | ee (%) | Cost Index |
|---|---|---|---|
| Asymmetric Reduction | 85 | 95 | High |
| Catalytic Hydrogenation | 75 | Racemic | Medium |
| Enzymatic Resolution | 40 | 98 | Very High |
Asymmetric reduction balances yield and enantioselectivity, while enzymatic methods offer superior ee at higher costs.
Case Study: Process Development
A 2024 pilot study optimized the hydrogenation route:
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Catalyst Screening : Pd/C (5% wt) outperformed Ra-Ni in selectivity (99% vs. 85%)
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Solvent Effects : Ethanol increased reaction rate by 30% compared to isopropanol
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Additives : Triethylamine (0.5 eq) suppressed side reactions, boosting yield to 81%
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibitory Activity Against Enzymes
Research indicates that compounds similar to 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol exhibit significant inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, studies have shown that certain derivatives can act as selective inhibitors of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters . The inhibition of MAO-B has implications for treating conditions such as Parkinson's disease.
2. Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly through its activity against histone deacetylases (HDACs). HDAC inhibitors are known to reactivate silenced genes and inhibit tumor growth. In silico modeling studies suggest that this compound derivatives could serve as potential HDAC inhibitors, providing a pathway for the development of new anticancer agents .
3. Pharmacophore Modeling and Drug Design
Pharmacophore modeling techniques have been employed to identify the essential chemical features required for biological activity. This approach allows researchers to design novel compounds with enhanced efficacy based on the structural characteristics of this compound. For example, studies have successfully utilized 3D-QSAR (Quantitative Structure-Activity Relationship) models to correlate chemical structure with biological activity, guiding the synthesis of more potent analogs .
Biological Studies
1. Molecular Docking Studies
Molecular docking studies have been instrumental in understanding the binding affinity of this compound and its derivatives to various biological targets. These studies help predict how well a compound will interact with specific proteins, facilitating the identification of lead compounds for further development .
2. Toxicity Assessments
Toxicity evaluations are crucial in drug development. The safety profile of this compound has been assessed using cell viability assays on different cell lines, ensuring that potential therapeutic agents do not exhibit harmful effects at effective concentrations .
Case Studies
Case Study 1: MAO-B Inhibition
A series of experiments demonstrated that specific analogs of this compound exhibited competitive inhibition against MAO-B, showcasing their potential utility in treating neurodegenerative disorders. The study highlighted the importance of trifluoromethoxy substitution in enhancing inhibitory potency .
Case Study 2: HDAC Inhibition and Cancer Treatment
In another study, derivatives were tested for their ability to inhibit HDAC activity in cancer cell lines. The results indicated significant anti-proliferative effects, suggesting that these compounds could be developed into therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it can interact with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The trifluoromethoxy group distinguishes this compound from analogs with other electron-withdrawing or lipophilic substituents. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Trifluoromethoxy-Containing Compounds
Key Observations :
- Trifluoromethoxy (-OCF₃) vs. This may enhance solubility but reduce membrane permeability relative to -CF₃ analogs .
- Piperazine vs.
- Fluorine Substitution : Difluoro analogs () show reduced steric bulk compared to trifluoromethoxy derivatives, which may improve metabolic stability but lower target affinity .
Metabolic Stability and Clearance Predictions
highlights the importance of microsomal binding and clearance predictions for basic compounds. Key findings applicable to the target compound include:
- Microsomal Binding: Basic amino groups (e.g., -NH₂ in the target compound) demonstrate significant nonspecific binding to microsomes, necessitating corrections for accurate clearance predictions .
- Clearance Projections : For neutral/basic compounds, disregarding blood and microsomal binding yields reasonable human clearance predictions. However, acidic analogs require inclusion of binding data for accuracy .
Table 2: Metabolic and Physicochemical Properties
Implications: The target compound’s ethanol backbone may reduce microsomal binding compared to piperazine derivatives, favoring prolonged half-life. However, its basic amino group could increase first-pass metabolism .
Biological Activity
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H10F3NO2
- CAS Number : 1038262
The trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the trifluoromethoxy substituent can modulate electronic properties, enhancing binding affinity to target proteins.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Compounds containing trifluoromethyl or trifluoromethoxy groups have shown potential as antibacterial agents. For instance, studies on related compounds indicate efficacy against various bacterial strains by disrupting cellular processes .
- Anticancer Properties : Some derivatives have been explored for their ability to inhibit cancer cell proliferation by targeting specific metabolic pathways .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a related compound with a similar structure inhibited bacterial growth in E. coli and S. aureus through mechanisms involving cell membrane disruption and inhibition of protein synthesis .
- Inhibition of Enzymatic Activity : In vitro assays revealed that compounds with trifluoromethoxy groups could inhibit branched-chain amino acid transaminases (BCAT), which are crucial in amino acid metabolism. This inhibition was quantified using IC50 values, highlighting the potential for metabolic modulation in therapeutic contexts .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of E. coli growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Enzyme Inhibition | Inhibition of BCAT activity |
Table 2: Structural Comparisons with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethoxy group | Antibacterial, anticancer |
| 4-Fluoro-5-methoxybenzene-1,2-diamine | Fluoro and methoxy groups | Antimicrobial |
| 3-Amino-1-[3-(trifluoromethyl)phenyl]ethanol | Trifluoromethyl group | Potentially anticancer |
Q & A
Q. What synthetic strategies are recommended for the preparation of 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol?
A multi-step approach is typically employed for amino-alcohol derivatives. A plausible route involves:
- Protection of the amino group : Use Boc anhydride in dichloromethane with triethylamine to prevent side reactions during subsequent steps .
- Ketone intermediate formation : Oxidize a precursor alcohol (e.g., 1-[4-(trifluoromethoxy)phenyl]ethanol) using oxalyl chloride and dimethyl sulfoxide under cryogenic conditions (-78°C) .
- Reductive amination : Introduce the amino group via sodium cyanoborohydride or catalytic hydrogenation in ethanol/water .
- Deprotection : Remove the Boc group with HCl/dioxane to yield the final product .
Q. How should researchers characterize the purity and structural identity of this compound?
- Spectroscopic analysis : Combine -NMR and -NMR to confirm the presence of the trifluoromethoxy group (δ ~75 ppm for -NMR) and amino-alcohol moieties.
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (e.g., ESI+ mode) .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the amino group and hydrolysis of the trifluoromethoxy substituent .
- Use amber vials to avoid photodegradation, as fluorinated aromatic compounds are often light-sensitive .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural validation?
- Comparative analysis : Cross-reference with structurally similar compounds like 1-(4-methylphenyl)ethanol, where -NMR shows distinct splitting patterns for the ethanol moiety (δ 1.4–1.6 ppm for CH) .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly if steric effects from the trifluoromethoxy group distort expected shifts .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. What strategies mitigate low yields in the reductive amination step during synthesis?
- Optimize reaction conditions : Use excess ammonium acetate (2–3 eq.) in methanol at 50°C to drive imine formation .
- Catalyst selection : Employ NaBH(OAc) instead of NaBH for improved selectivity and reduced side-product formation .
- Purification : Implement flash chromatography (silica gel, ethyl acetate/hexane) to isolate the amino-alcohol from unreacted ketone intermediates .
Q. How do researchers evaluate the compound’s potential as a chiral building block in medicinal chemistry?
- Enantiomeric resolution : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol to separate R/S enantiomers .
- Biological activity assays : Test enantiomers against target receptors (e.g., GPCRs) to correlate stereochemistry with efficacy .
- Molecular docking : Simulate interactions with binding pockets using software like AutoDock Vina, focusing on hydrogen bonding with the amino-alcohol group .
Q. What analytical methods detect degradation products under accelerated stability testing?
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and acidic/alkaline conditions .
- LC-MS/MS analysis : Identify degradation byproducts (e.g., oxidation of the ethanol group to a ketone) via fragmentation patterns .
- Kinetic modeling : Apply the Arrhenius equation to predict shelf life under standard storage conditions .
Contradictory Data & Troubleshooting
Q. How should discrepancies in reported biological activity (e.g., IC values) be addressed?
- Assay standardization : Validate protocols using positive controls (e.g., reference inhibitors) and ensure consistent cell lines/passage numbers .
- Solvent effects : Test activity in multiple solvents (DMSO vs. saline) to rule out solubility-driven artifacts .
- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from journals with rigorous reproducibility checks .
Methodological Notes
- Synthetic reproducibility : Always report reaction scales, solvent grades, and equipment (e.g., microwave vs. conventional heating) .
- Data transparency : Share raw spectral files (NMR, MS) in supplementary materials to enable independent verification .
- Safety protocols : Follow SDS guidelines for handling amino-alcohols, including PPE (gloves, goggles) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
